4,5-Dichloro-2-methylquinoline
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Overview
Description
4,5-Dichloro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7Cl2N. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a methyl group at the 2nd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylquinoline typically involves the chlorination of 2-methylquinoline. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{2-Methylquinoline} + \text{PCl}_5 \rightarrow \text{this compound} + \text{POCl}_3 ]
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline carboxylic acids or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
4,5-Dichloro-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties due to its structural similarity to other bioactive quinoline derivatives.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase or topoisomerase, leading to cell death.
Comparison with Similar Compounds
4,7-Dichloro-2-methylquinoline: Similar structure but with chlorine atoms at the 4th and 7th positions.
2-Methylquinoline: Lacks chlorine substituents, making it less reactive in certain chemical reactions.
Chlorquinaldol: Contains additional functional groups, leading to different biological activities.
Uniqueness: 4,5-Dichloro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms enhances its electrophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
4,5-dichloro-2-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFJONOGDIDNDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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